![molecular formula C16H20F3N3O3 B578014 1-(1-Propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea CAS No. 1222780-33-7](/img/structure/B578014.png)

1-(1-Propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-トリフルオロメトキシフェニル-3-(1-プロピオニルピペリジン-4-イル)尿素は、一般的にTPPUとして知られており、可溶性エポキシドヒドロラーゼの強力な阻害剤です。可溶性エポキシドヒドロラーゼは、エポキシエイコサトリエン酸をジヒドロキシエイコサトリエン酸に変換する酵素です。 TPPUは、特に炎症性疾患および神経変性疾患の治療において、さまざまな治療用途で大きな可能性を示しています .

科学的研究の応用

1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea has a wide range of scientific research applications. In chemistry, it is used as a tool to study the role of soluble epoxide hydrolase in various biochemical pathways . In biology, it has been shown to promote bone growth and regeneration by coupling angiogenesis and osteogenesis .

In medicine, 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea has demonstrated potential in treating neuroinflammatory diseases such as Alzheimer’s disease and multiple sclerosis . It has also been investigated for its antidepressant effects in animal models of depression . In industry, it is used in the development of new therapeutic agents targeting soluble epoxide hydrolase .

作用機序

1-トリフルオロメトキシフェニル-3-(1-プロピオニルピペリジン-4-イル)尿素の作用機序は、可溶性エポキシドヒドロラーゼの阻害を伴います。 この酵素を阻害することで、この化合物はエポキシエイコサトリエン酸がジヒドロキシエイコサトリエン酸に変換されるのを防ぎ、炎症を抑制し、抗炎症反応を促進します .

1-トリフルオロメトキシフェニル-3-(1-プロピオニルピペリジン-4-イル)尿素の分子標的は、可溶性エポキシドヒドロラーゼとp38キナーゼであり、どちらも炎症の調節において重要な役割を果たしています . この化合物がこれらの標的に与える影響は、神経炎症を軽減し、ニューロンを保護することにつながります .

類似の化合物との比較

1-トリフルオロメトキシフェニル-3-(1-プロピオニルピペリジン-4-イル)尿素は、可溶性エポキシドヒドロラーゼとp38キナーゼの二重阻害のために、可溶性エポキシドヒドロラーゼ阻害剤の中でユニークです . この二重阻害は、可溶性エポキシドヒドロラーゼのみを標的とする他の阻害剤と比較して、治療の可能性を高めます。

類似の化合物には、トランス-4-[4-(3-トリフルオロメトキシフェニル-ウレイド)-シクロヘキシルオキシ]-安息香酸 (t-TUCB) および 1,3-ビス(4-メトキシベンジル)尿素 (MMU) があります . これらの化合物は、可溶性エポキシドヒドロラーゼも阻害しますが、p38キナーゼの同じ二重阻害を示さず、1-トリフルオロメトキシフェニル-3-(1-プロピオニルピペリジン-4-イル)尿素は、より汎用性の高い治療薬になります .

生化学分析

Biochemical Properties

1-(1-Propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea plays a significant role in biochemical reactions, particularly as an inhibitor of soluble epoxide hydrolase (sEH). This enzyme is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules with various biological effects . By inhibiting sEH, this compound increases the levels of EETs, thereby modulating inflammation, pain, and other physiological processes .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of EETs . This compound can reduce inflammation and pain by inhibiting the degradation of EETs, which have anti-inflammatory properties . Additionally, it has been observed to protect cells from cytotoxicity induced by inflammatory cytokines .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of soluble epoxide hydrolase, thereby inhibiting its activity . This inhibition prevents the conversion of EETs to dihydroxyeicosatrienoic acids (DHETs), leading to increased levels of EETs . The elevated EET levels exert various biological effects, including anti-inflammatory and vasodilatory actions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable and maintains its inhibitory activity on soluble epoxide hydrolase over extended periods . Long-term studies have shown that it can provide sustained anti-inflammatory and analgesic effects without significant degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits soluble epoxide hydrolase and increases EET levels, resulting in anti-inflammatory and analgesic effects . At higher doses, it may cause adverse effects such as toxicity and disruption of normal cellular functions . Therefore, careful dosage optimization is necessary to achieve the desired therapeutic effects while minimizing potential side effects .

Metabolic Pathways

This compound is involved in the metabolic pathways of arachidonic acid, specifically in the cytochrome P450 pathway . By inhibiting soluble epoxide hydrolase, it prevents the conversion of EETs to DHETs, thereby modulating the levels of these signaling molecules . This modulation can influence various physiological processes, including inflammation, pain, and vascular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . These interactions help in the localization and accumulation of the compound in target tissues, where it can exert its inhibitory effects on soluble epoxide hydrolase . The distribution pattern of the compound is crucial for its therapeutic efficacy and safety .

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it interacts with soluble epoxide hydrolase . The compound’s activity and function are influenced by its subcellular localization, as it needs to be in proximity to its target enzyme to exert its inhibitory effects . Additionally, post-translational modifications and targeting signals may play a role in directing the compound to specific cellular compartments .

準備方法

1-トリフルオロメトキシフェニル-3-(1-プロピオニルピペリジン-4-イル)尿素の合成は、いくつかのステップを伴います。主要な合成経路には、1-(4-トリフルオロメトキシフェニル)-3-(1-プロピオニルピペリジン-4-イル)尿素と適切な試薬を制御された条件下で反応させることが含まれます。 反応は通常、ジメチルスルホキシドなどの溶媒と触媒を使用して、目的の生成物の形成を促進します .

1-トリフルオロメトキシフェニル-3-(1-プロピオニルピペリジン-4-イル)尿素の工業生産方法は、実験室合成に似ていますが、商業的な需要を満たすためにスケールアップされています。 これらの方法は、コストと環境への影響を最小限に抑えながら、収率と純度を最大化するために、反応条件を最適化することがよくあります .

化学反応の分析

1-トリフルオロメトキシフェニル-3-(1-プロピオニルピペリジン-4-イル)尿素は、酸化、還元、および置換反応など、さまざまな化学反応を起こします。 これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用の求核剤が含まれます .

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、1-トリフルオロメトキシフェニル-3-(1-プロピオニルピペリジン-4-イル)尿素の酸化は、エポキシドの形成につながる可能性がありますが、還元はアルコールを生成する可能性があります .

科学研究アプリケーション

1-トリフルオロメトキシフェニル-3-(1-プロピオニルピペリジン-4-イル)尿素は、幅広い科学研究用途があります。 化学では、さまざまな生化学経路における可溶性エポキシドヒドロラーゼの役割を研究するためのツールとして使用されます . 生物学では、血管新生と骨形成を結びつけることによって、骨の成長と再生を促進することが示されています .

医学では、1-トリフルオロメトキシフェニル-3-(1-プロピオニルピペリジン-4-イル)尿素は、アルツハイマー病や多発性硬化症などの神経炎症性疾患の治療に可能性を示しています . うつ病の動物モデルにおいて、抗うつ効果についても調査されています . 業界では、可溶性エポキシドヒドロラーゼを標的とした新しい治療薬の開発に使用されています .

類似化合物との比較

1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea is unique among soluble epoxide hydrolase inhibitors due to its dual inhibition of soluble epoxide hydrolase and p38 kinase . This dual inhibition enhances its therapeutic potential compared to other inhibitors that target only soluble epoxide hydrolase.

Similar compounds include trans-4-[4-(3-trifluoromethoxyphenyl-ureido)-cyclohexyloxy]-benzoic acid (t-TUCB) and 1,3-bis(4-methoxybenzyl) urea (MMU) . While these compounds also inhibit soluble epoxide hydrolase, they do not exhibit the same dual inhibition of p38 kinase, making 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea a more versatile therapeutic agent .

特性

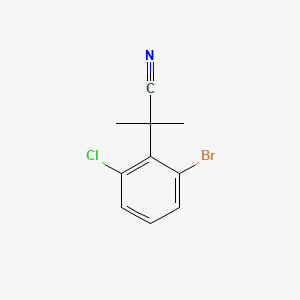

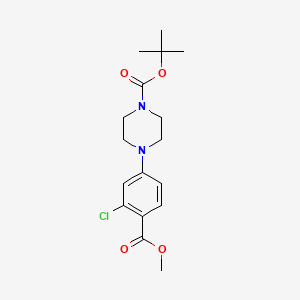

IUPAC Name |

1-(1-propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3N3O3/c1-2-14(23)22-9-7-12(8-10-22)21-15(24)20-11-3-5-13(6-4-11)25-16(17,18)19/h3-6,12H,2,7-10H2,1H3,(H2,20,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJMQTLFRTZCJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC(CC1)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F3N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: TPPU acts as a potent and selective inhibitor of soluble epoxide hydrolase (sEH) [, , , , , , , ]. By inhibiting sEH, TPPU prevents the degradation of epoxy fatty acids, such as epoxyeicosatrienoic acids (EETs). EETs have various beneficial effects, including anti-inflammatory, cardioprotective, and blood vessel growth-promoting properties [, , ].

A: In chronic EAE, TPPU's sEH inhibition leads to several beneficial outcomes. It suppresses the pro-inflammatory GPR75/Gaq/11/AP-1 pathway and reduces the expression of semaphorin 3A, a remyelination inhibitor []. Simultaneously, it enhances the anti-apoptotic PLC/PI3K/Akt1/MEK1/2/ERK1/2/CREB1/Bcl-2 pathway activity and increases myelin proteolipid protein (PLP) expression []. These effects contribute to the amelioration of EAE symptoms.

A: Interestingly, research indicates that TPPU can also act as a specific inhibitor of p38β kinase, exhibiting an IC50 value of 0.27 μM []. This dual inhibition of sEH and p38β kinase suggests a potential synergistic neuroprotective effect of TPPU, particularly against tau hyperphosphorylation and amyloid toxicity in Alzheimer's disease models [].

A: TPPU displays TMDD, meaning its pharmacokinetic profile is influenced by binding to its pharmacological target, sEH [, ]. This binding leads to non-linear pharmacokinetics. Studies have demonstrated that TPPU can occupy a significant portion of sEH for extended periods []. Understanding TMDD is crucial for optimizing dosing regimens and predicting drug-drug interactions.

A: Yes, a simultaneous TMDD interaction model has been developed for TPPU and another sEH inhibitor, 1-(4-trifluoro-methoxy-phenyl)-3-(1-cyclopropanecarbonyl-piperidin-4-yl)-urea (TCPU) []. This model accounts for the competitive binding of both compounds to sEH, providing valuable insights into their target occupancy and pharmacokinetic interactions [].

A: Yes, TPPU has shown promising results in protecting PC-12 cells (a rat pheochromocytoma cell line) from oxidative stress induced by hydrogen peroxide (H2O2) []. The study revealed that TPPU increased cell viability and reduced apoptosis, possibly by regulating apoptotic proteins (caspase-3, Bax, and Bcl-2) and promoting brain-derived neurotrophic factor (BDNF) expression [].

A: Beyond EAE, TPPU has demonstrated protective effects against ethanol-induced gastric ulcers in rats []. The study showed that TPPU treatment significantly reduced macroscopic and microscopic damage to the stomach lining, along with decreasing inflammatory markers like myeloperoxidase, tumor necrosis factor-alpha, interleukin-6, and 5-hydroxyeicosatetraenoic acid [].

A: Research has identified a bacterial strain, Stenotrophomonas maltophilia DM-2, capable of degrading the antibiotic monensin []. Interestingly, the study found that the bacteria exhibited increased expression of the sEH gene under monensin stress, and the use of TPPU, a specific sEH inhibitor, significantly reduced monensin degradation []. This suggests that sEH plays a crucial role in monensin biodegradation by S. maltophilia DM-2.

A: While the provided research doesn't explicitly delve into TPPU's biodegradability, the discovery of bacteria utilizing sEH for biodegradation of compounds like monensin [] raises important questions about TPPU's environmental fate and potential for bioaccumulation. Further research is needed to assess the environmental impact of TPPU and develop appropriate waste management strategies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexenyl]methyl]-1-piperazinyl]benzoic Acid Hydrochloride](/img/structure/B577932.png)

![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B577952.png)

![3-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one](/img/structure/B577953.png)